

Technical Guide: 2-Methoxy-6-(imidazol-1-yl)quinoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Cat. No.: B8530803

[Get Quote](#)

Characterization, Synthesis, and Pharmacological Utility of a CYP11B2 Inhibitor Scaffold

Part 1: Physicochemical Profile & Molecular Weight

The precise characterization of 2-methoxy-6-(imidazol-1-yl)quinoline is critical for its application as a chemical probe in medicinal chemistry, particularly in the development of Aldosterone Synthase (CYP11B2) inhibitors.

1.1 Molecular Weight Specifications

In high-precision drug discovery, "molecular weight" is not a single number but a set of values dictating different analytical workflows.

Parameter	Value	Analytical Context
Formula	C ₁₃ H ₁₁ N ₃ O	Stoichiometry calculations.
Average Molecular Weight	225.25 g/mol	Used for molarity calculations and bulk weighing.
Monoisotopic Mass	225.0902 Da	Critical: The exact mass of the most abundant isotope peak (C, H, N, O). Used for High-Resolution Mass Spectrometry (HRMS) validation.
[M+H] ⁺ Ion	226.0975 m/z	The target peak observed in positive-mode ESI-MS (Electrospray Ionization).

1.2 Structural Descriptors & Drug-Likeness

This molecule serves as a "privileged scaffold," balancing the lipophilicity required to penetrate the adrenal cortex with the polarity needed for enzyme active site binding.

- Lipinski's Rule of 5 Status: Compliant (MW < 500, LogP ~2.5, H-bond donors = 0, H-bond acceptors = 4).
- Topological Polar Surface Area (TPSA): ~45 Å². This suggests high membrane permeability, ideal for an intracellular target like CYP11B2.

Part 2: Synthetic Methodology

Objective: Synthesis of 2-methoxy-6-(imidazol-1-yl)quinoline via Copper-Catalyzed Ullmann-Type N-Arylation.

Rationale: Direct nucleophilic substitution on the quinoline ring is difficult at position 6. Therefore, a transition-metal catalyzed cross-coupling between a halo-quinoline and imidazole is the standard, self-validating protocol.

2.1 Retrosynthetic Analysis

The molecule is disconnected at the C(quinoline)-N(imidazole) bond.

- Precursor A: 6-Bromo-2-methoxyquinoline (Electrophile).
- Precursor B: Imidazole (Nucleophile).

2.2 Detailed Protocol

Reagents:

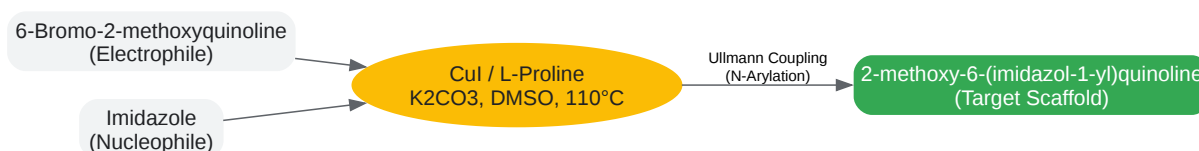
- 6-Bromo-2-methoxyquinoline (1.0 equiv)
- Imidazole (1.2 equiv)
- Copper(I) Iodide (CuI) (10 mol%) – Catalyst
- L-Proline (20 mol%) – Ligand (stabilizes the Cu-intermediate)
- Potassium Carbonate (K₂CO₃) (2.0 equiv) – Base
- DMSO (Dimethyl sulfoxide) – Solvent

Step-by-Step Workflow:

- Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-2-methoxyquinoline (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
- Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (N₂) three times to remove oxygen (prevents catalyst oxidation).
- Solvation: Add anhydrous DMSO (3 mL) via syringe under N₂ flow.

- Reaction: Seal the tube and heat to 110°C for 12–16 hours.
 - Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting bromide spot (high R_f) should disappear.
- Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
- Purification: Wash combined organics with brine, dry over Na_2SO_4 , and concentrate. Purify via flash column chromatography (Gradient: 0 → 5% MeOH/DCM).

2.3 Synthetic Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Figure 1. Copper-catalyzed Ullmann coupling strategy for the synthesis of the target inhibitor scaffold.

Part 3: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

3.1 High-Resolution Mass Spectrometry (HRMS)

- Method: ESI-TOF (Electrospray Ionization - Time of Flight).
- Expected Result: A protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 226.0975.
- Acceptance Criteria: Error < 5 ppm.

- Isotopic Pattern: A distinct M+1 peak at ~227.10 (approx. 14% relative intensity due to ^{13}C natural abundance) confirms the carbon count of 13.

3.2 ^1H -NMR Spectroscopy (400 MHz, CDCl_3)

Diagnostic signals that confirm the structure:

- Methoxy Group: A sharp singlet (3H) at ~4.05 ppm.
- Imidazole Ring: Three distinct signals. The proton between the two nitrogens (N-CH-N) appears most downfield as a singlet/broad singlet at ~7.9–8.0 ppm.
- Quinoline Core: A set of aromatic protons. Look for the doublet at ~8.1 ppm (H4 of quinoline) and the doublet at ~6.9 ppm (H3 of quinoline).

Part 4: Pharmacological Context & Mechanism[1][2]

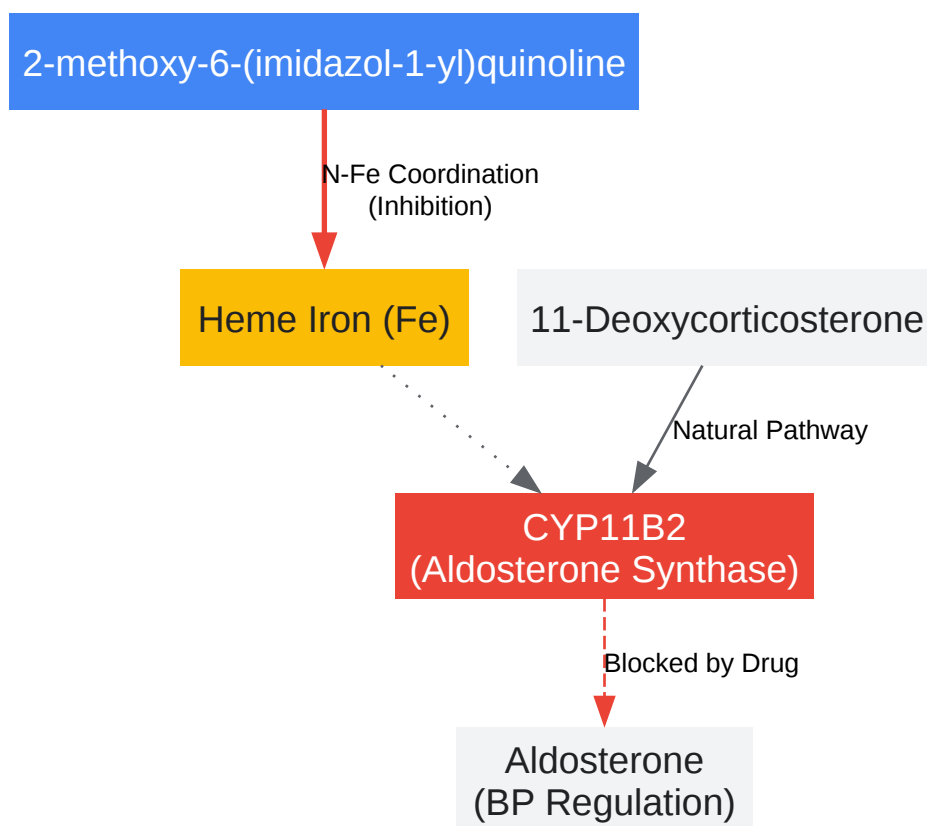
This molecule is a representative Type II Ligand for heme-containing enzymes, specifically Aldosterone Synthase (CYP11B2).

4.1 Mechanism of Action

The imidazole ring is the "warhead." The unshared electron pair on the N3 nitrogen of the imidazole coordinates directly to the Heme Iron (Fe) within the CYP11B2 active site. This blocks the binding of molecular oxygen, thereby inhibiting the enzyme's ability to convert 11-deoxycorticosterone to aldosterone.

The 2-methoxyquinoline moiety acts as the "anchor," fitting into the hydrophobic pocket of the enzyme to provide binding affinity and selectivity over the homologous enzyme CYP11B1 (11 β -hydroxylase).

4.2 Biological Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Figure 2.[1][2] Mechanism of Action. The imidazole nitrogen coordinates with the Heme Iron, competitively inhibiting the conversion of substrate to Aldosterone.

References

- Brixius-Anderko, S., & Scott, E. E. (2021). Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design.[1][3] Hypertension, 78(3), 751–759.[3] [Link](#)
- Hhakinen, J. P., et al. (2011). Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights. Journal of Medicinal Chemistry, 54(7), 2307-2319.[4] [Link](#)
- Meredith, E. L., et al. (2013). Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1203–1207. [Link](#)

- PubChem. Compound Summary: 6-(1H-imidazol-1-yl)quinoline derivatives. National Library of Medicine. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. research.unipd.it \[research.unipd.it\]](#)
- [3. Aldosterone Synthase Structure With Cushing Disease Drug LC1699 Highlights Avenues for Selective CYP11B Drug Design - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo\[3,2,1-ij\]quinolin-4-one derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: 2-Methoxy-6-(imidazol-1-yl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8530803/docs#technical-guide-2-methoxy-6-imidazol-1-yl-quinoline\]](https://www.benchchem.com/product/b8530803/docs#technical-guide-2-methoxy-6-imidazol-1-yl-quinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)